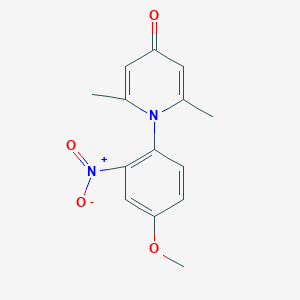
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides. This compound has gained attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial and fungal infections, it acts by inhibiting the synthesis of essential cellular components such as DNA, RNA, and proteins. In agriculture, it regulates plant growth by affecting the hormonal balance of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide vary depending on the dose and duration of exposure. In vitro studies have shown that this compound can cause DNA damage and oxidative stress in cells. In animal studies, it has been shown to affect liver and kidney function at high doses. However, further studies are required to determine the long-term effects of this compound on human health.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its versatility. This compound can be used in a wide range of applications, including cancer research, microbiology, and plant biology. However, one limitation of using this compound is its toxicity. This compound can be harmful to human health if not handled properly, and caution must be taken when working with it.
未来方向
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. In cancer research, further studies are required to determine the efficacy of this compound in combination with other chemotherapeutic agents. In agriculture, more research is needed to determine the optimal dose and application method for this compound. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid hydrazide and 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for a specific duration, and the product is obtained after purification.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential application in various fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and fungal infections. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of new materials.
属性
产品名称 |
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide |
|---|---|
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-7-13(17)5-6-15(11)24-10-16(21)19-18-9-12-3-2-4-14(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChI 键 |
GNFLGPKULPTPRY-GIJQJNRQSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)



![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)